

A Spectroscopic Comparison of 2-Methoxybenzylamine and Its Isomers

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Compound of Interest

Compound Name: 2-Methoxybenzylamine

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A detailed analysis for researchers and drug development professionals

This guide provides a comprehensive spectroscopic comparison of **2-methoxybenzylamine** and its structural isomers, 3-methoxybenzylamine and 4-methoxybenzylamine. Understanding the distinct spectroscopic fingerprints of these closely related compounds is crucial for their unambiguous identification in various stages of research and development. This document presents a side-by-side view of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for **2-methoxybenzylamine**, 3-methoxybenzylamine, and 4-methoxybenzylamine.

¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton Assignment	2-	3-	4-
	Methoxybenzylamin	Methoxybenzylamin	Methoxybenzylamin
	e	e	e
Ar-H	7.28-7.20 (m, 2H), 6.91-6.85 (m, 2H)	7.21 (t, J=7.8 Hz, 1H), 6.85-6.75 (m, 3H)	7.24 (d, J=8.4 Hz, 2H), 6.87 (d, J=8.4 Hz, 2H)
-CH ₂ -	3.86 (s, 2H)	3.82 (s, 2H)	3.77 (s, 2H)
-OCH ₃	3.84 (s, 3H)	3.79 (s, 3H)	3.78 (s, 3H)
-NH ₂	1.55 (s, 2H)	1.49 (s, 2H)	1.41 (s, 2H)

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). m = multiplet, t = triplet, d = doublet, s = singlet.

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon Assignment	2-	3-	4-
	Methoxybenzylamin	Methoxybenzylamin	Methoxybenzylamin
	e	e	e
Ar-C (quaternary)	157.5, 129.9	159.8, 144.5	158.6, 134.9
Ar-CH	128.5, 126.8, 120.5, 110.2	129.4, 119.3, 112.9, 112.4	128.5, 113.9
-CH ₂ -	42.5	46.5	45.9
-OCH ₃	55.2	55.1	55.2

Chemical shifts (δ) are reported in ppm relative to TMS.

IR Spectral Data (Neat)

Vibrational Mode	2-Methoxybenzylamin e (cm ⁻¹)	3-Methoxybenzylamin e (cm ⁻¹)	4-Methoxybenzylamin e (cm ⁻¹)
N-H stretch	3370, 3290	3360, 3280	3380, 3290
C-H stretch (aromatic)	3060, 3000	3050, 3000	3030, 3000
C-H stretch (aliphatic)	2930, 2850	2930, 2850	2930, 2850
C=C stretch (aromatic)	1600, 1490	1600, 1485	1610, 1510
C-O stretch (aryl ether)	1240	1255	1245
C-N stretch	1030	1045	1035

Mass Spectrometry Data (Electron Ionization)

Fragment (m/z)	2-Methoxybenzylamin e	3-Methoxybenzylamin e	4-Methoxybenzylamin e
[M] ⁺	137	137	137
[M-NH ₂] ⁺	121	121	121
[M-CH ₃ O] ⁺	106	106	106
[C ₇ H ₇] ⁺	91	91	91

m/z = mass-to-charge ratio.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize **2-methoxybenzylamine** and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of the analyte (2-, 3-, or 4-methoxybenzylamine) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer.
- ^1H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Acquisition: Carbon spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling was applied during acquisition.
- Data Processing: The raw data were Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: As 2-, 3-, and 4-methoxybenzylamine are liquids at room temperature, a "neat" sample was prepared. A single drop of the liquid was placed on the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate was carefully placed on top to create a thin liquid film between the plates.[\[1\]](#)[\[2\]](#)
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates was acquired prior to the sample analysis and automatically subtracted from the sample spectrum.
- Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

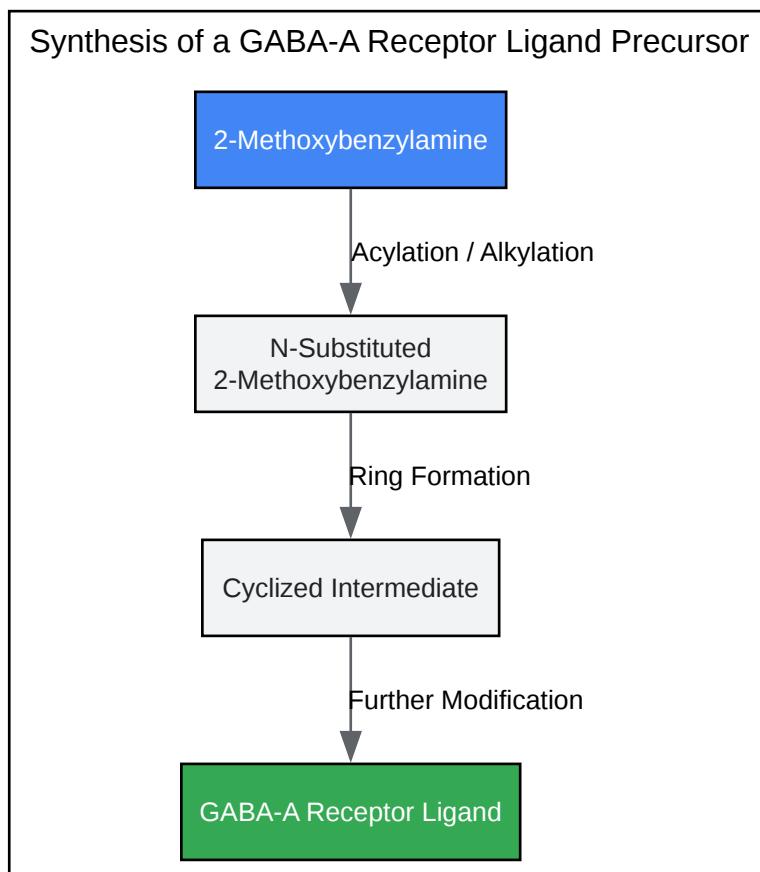
- Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct insertion probe. For GC-MS, a dilute solution of the

analyte in a volatile solvent (e.g., dichloromethane) was injected into the GC.

- Ionization: Electron Ionization (EI) was used as the ionization method.[3][4] The sample molecules in the gas phase were bombarded with a beam of electrons with an energy of 70 eV.[3]
- Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- Data Acquisition: The mass spectrum was scanned over a mass range of m/z 40-400.

Visualization

The following diagram illustrates a generalized synthetic pathway for a GABA-A receptor ligand, a known application of **2-methoxybenzylamine**.[5][6][7]



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Caption: Synthetic scheme for a GABA-A receptor ligand.

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